molecular formula C11H6F3N3O4 B3001067 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid CAS No. 1975118-18-3

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid

Cat. No. B3001067
CAS RN: 1975118-18-3
M. Wt: 301.181
InChI Key: JUXAFCLHGFJPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid, also known as DFP-10825, is a chemical compound that belongs to the pyrazole carboxylic acid family. DFP-10825 has been found to have potential applications in scientific research, particularly in the field of biological and medicinal chemistry.

Mechanism of Action

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid is believed to work by inhibiting the activity of certain enzymes, particularly cathepsin K. Cathepsin K is involved in the breakdown of bone tissue, and its inhibition can lead to increased bone density. 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has also been shown to inhibit the production of certain pro-inflammatory cytokines, such as interleukin-1 beta and interleukin-6.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase bone density in animal models, suggesting that it may have potential applications in the treatment of osteoporosis. 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the treatment of diseases such as osteoporosis and inflammatory diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid. One area of research could focus on its potential applications in the treatment of osteoporosis and other bone-related diseases. Another area of research could focus on its potential applications in the treatment of inflammatory diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluoro-2-nitrophenylhydrazine with ethyl 3-oxobutanoate in the presence of acetic acid and sodium acetate to produce 1-(4-fluoro-2-nitrophenyl)-3-oxobutan-1-yl hydrazine. The second step involves the reaction of the product from the first step with difluoromethyl diazomethane in the presence of copper (I) iodide to produce 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid.

Scientific Research Applications

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of biological and medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as cathepsin K, which is involved in bone resorption. 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-(difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4/c12-5-1-2-7(8(3-5)17(20)21)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXAFCLHGFJPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.